(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
Description
Properties
IUPAC Name |
furan-2-yl-[4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-14-19(21(29)25-9-7-24(8-10-25)20(28)18-6-3-11-32-18)33-22-23-17(13-26(14)22)15-4-2-5-16(12-15)27(30)31/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFHAJFAPDREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis reveals that substituents on the thiazole ring are crucial for enhancing cytotoxicity. Notably, the presence of electron-donating groups at specific positions on the phenyl ring can significantly increase activity levels against tumor cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
| Compound C | HT-29 (colon cancer) | <10 |
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant activity. Similar thiazole-based compounds have been evaluated for their ability to inhibit seizures in animal models. The SAR studies indicate that modifications in the piperazine moiety can enhance anticonvulsant efficacy .
Case Study: Anticonvulsant Evaluation
In a study involving various thiazole derivatives, one compound demonstrated complete protection against tonic extensor phases in rodent models, suggesting that the incorporation of specific substituents could lead to enhanced therapeutic profiles .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes. The synthesized imidazo[2,1-b]thiazole derivatives have been screened for CA inhibition. Results indicated that certain compounds exhibited selective inhibition against tumor-associated isoforms (hCA IX and hCA XII), which could be beneficial for cancer treatment strategies .
Table 2: Carbonic Anhydrase Inhibition Data
| Compound | Isoform | Ki (µM) |
|---|---|---|
| Compound D | hCA I | >100 |
| Compound E | hCA IX | 30 |
| Compound F | hCA XII | 25 |
The biological activities of the compound are primarily attributed to its ability to interact with specific molecular targets within cells:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by disrupting signaling pathways.
- Anticonvulsant Mechanism : It likely modulates neurotransmitter systems and stabilizes neuronal membranes.
- CA Inhibition Mechanism : The compound binds to the active site of carbonic anhydrases, altering their catalytic activity.
Comparison with Similar Compounds
Key Observations:
- Imidazothiazole vs. Benzoyl/Thiophene : The imidazothiazole core in Compound X provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible benzoyl or smaller thiophene moieties in analogs .
- Nitroaryl vs.
- Furan vs. Chloroacetyl : The furan-2-carbonyl group in Compound X is less electrophilic than the chloroacetyl group in ’s compound, suggesting divergent reactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
